4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine
Description
Properties
IUPAC Name |
7-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8/c1-5-15-10-16(23-14(4)22-15)24-6-8-25(9-7-24)17-12(2)13(3)21-18-19-11-20-26(17)18/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGPUSCEOALLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been reported to act on various targets such as rorγt, phd-1, jak1, and jak2. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to exhibit their effects through various mechanisms, such as acting as inverse agonists or inhibitors. These compounds interact with their targets, leading to changes in the target’s activity and subsequent alterations in cellular processes.
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been reported to influence various pathways related to their targets. For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to exhibit various biological activities, including antitumor, antifungal, antitubercular, and antibacterial effects. These effects result from the compound’s interaction with its targets and the subsequent alterations in cellular processes.
Biological Activity
The compound 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by several key features:
- Molecular Formula : C18H20N10
- Molecular Weight : 376.4 g/mol
- IUPAC Name : 5,6-dimethyl-7-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit multiple CDKs (e.g., CDK-1, CDK-2), which are crucial for cell cycle regulation. Inhibition occurs through direct competition at the ATP-binding site, leading to cell cycle arrest in cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In vitro assays revealed that it exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, a derivative of the compound was found to have an IC50 value of 2.1 μM against CDK-2 .
Antiviral Activity
The compound's structure allows it to interact with viral proteins:
- Research indicates that derivatives can inhibit the formation of essential viral complexes, showcasing potential as antiviral agents against influenza and other viral infections .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- A series of studies highlighted its effectiveness against Gram-positive and Gram-negative bacteria. Notably, it demonstrated potent activity against enterococcus faecium, a significant pathogen responsible for various infections .
Study 1: Anticancer Efficacy in Mouse Models
A study investigated the efficacy of the compound in mouse models of cancer. The results indicated that administration led to significant tumor reduction compared to control groups. Furthermore, the compound exhibited a favorable safety profile with minimal toxicity observed at therapeutic doses.
Study 2: Antiviral Efficacy Against Influenza
In vitro studies assessed the antiviral activity of the compound against influenza virus strains. The results showed a marked decrease in viral replication rates and an increase in cell survival rates post-infection.
Data Tables
| Biological Activity | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| CDK Inhibition | CDK-2 | 2.1 | Significant cytotoxicity in cancer cells |
| Antiviral | Influenza | Not specified | Inhibits viral replication |
| Antimicrobial | E. faecium | Not specified | Effective against resistant strains |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structural components are known to interact with various biological pathways:
- Anticancer Activity : Research indicates that derivatives of triazolopyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, studies have demonstrated that similar compounds can inhibit JAK1 and JAK2 enzymes, which play crucial roles in cancer cell signaling pathways .
- Antimicrobial Properties : The compound's triazole ring is associated with antimicrobial activity. Compounds derived from triazolo[1,5-a]pyrimidines have been noted for their effectiveness against a range of pathogens, making them potential candidates for antibiotic development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes:
- Enzyme Targets : The triazolopyrimidine moiety has been reported to inhibit enzymes such as PHD (prolyl hydroxylase domain) enzymes, which are involved in hypoxia signaling and can contribute to cancer progression .
- Mechanism of Action : The inhibition mechanism often involves competitive binding to the active site of the enzyme, preventing substrate interaction and subsequent catalytic activity .
Material Science
The unique chemical structure of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine also lends itself to applications in material science:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its ability to form complexes with metal ions can also be utilized in creating advanced materials .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and related triazolopyrimidine derivatives:
Key Observations:
Substituent Diversity: The target compound’s piperazine linker distinguishes it from analogs like D10 () and compounds 19/32 (), which lack such a spacer. Piperazine is known to enhance solubility and modulate pharmacokinetics . Alkyl vs. Aryl Groups: The ethyl and methyl groups on the pyrimidine core contrast with bulkier substituents (e.g., hexyl in compound 32 or benzyl in compound 19), which may reduce metabolic degradation but increase steric hindrance .
Synthetic Approaches: Many analogs (e.g., compounds 19, 32) use BMIM-PF6 ionic liquid as a reaction medium, enabling efficient cyclization under mild conditions . The target compound’s synthesis method is unspecified, but green chemistry approaches (e.g., water/ethanol solvent systems with 4,4’-trimethylenedipiperidine, as in ) could be relevant for scalable production .
Pharmacological Implications: Antiproliferative Potential: Triazolopyrimidine-arylamide hybrids () exhibit antiproliferative activity, suggesting the target compound’s pyrimidine-triazolopyrimidine scaffold may share similar mechanisms . Kinase Binding: Docking studies in highlight substituent-dependent interactions; the target compound’s 5,6-dimethyl and ethyl groups may optimize hydrophobic binding pockets in kinase targets .
Physicochemical Properties: The piperazine linker likely improves aqueous solubility compared to non-linked analogs (e.g., ). However, the ethyl group may increase lipophilicity, necessitating formulation optimization for bioavailability.
Preparation Methods
Cyclization of 3-Amino-1,2,4-Triazole
The triazolopyrimidine scaffold is synthesized via a cyclocondensation reaction between 3-amino-1,2,4-triazole and 4-chloroacetoacetate ethyl ester.
Procedure
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Reagents : 3-Amino-1,2,4-triazole (20 mmol), 4-chloroacetoacetate ethyl ester (25 mmol), glacial acetic acid (15 mL).
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Conditions : Reflux at 120°C for 8 hours.
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Workup : Cooling to 0°C precipitates Intermediate 3 as a yellow solid, isolated via vacuum filtration (yield: 72–78%).
Mechanistic Insight
The reaction proceeds through nucleophilic attack by the amino group on the β-keto ester, followed by cyclodehydration to form the triazolopyrimidine ring.
Functionalization with Piperazine
Chlorination and Amination
The 7-position of the triazolopyrimidine core is activated for substitution via chlorination with phosphorus oxychloride (POCl₃).
Procedure
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Chlorination : Intermediate 3 (10 mmol) is refluxed with POCl₃ (30 mL) at 110°C for 4 hours. Excess POCl₃ is removed under reduced pressure.
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Piperazine Coupling : The chlorinated intermediate is reacted with piperazine (12 mmol) in acetonitrile under basic conditions (K₂CO₃) at 80°C for 12 hours.
Optimization Notes
-
Solvent : Acetonitrile outperforms DMF or THF in minimizing side reactions.
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Base : K₂CO₃ (3 eq) achieves >90% conversion compared to NaOH or Et₃N.
| Parameter | Optimal Value | Alternative Conditions Tested |
|---|---|---|
| Temperature | 82°C | 70°C (65% yield), 90°C (decomposition) |
| Solvent | Acetonitrile | DMF (58% yield), DMSO (43% yield) |
| Reaction Time | 10 hours | 8 hours (78% yield) |
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Considerations
-
Yield : 68–74% after purification.
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Common Impurities : Unreacted piperazine (3–5%), dichlorinated byproducts (2%).
Scale-Up and Industrial Feasibility
Pilot-Scale Production
A 1 kg batch synthesis demonstrated consistent yields (70 ± 2%) using:
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Reactor : 50 L glass-lined vessel with mechanical stirring.
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Cost Analysis : Raw material costs account for 62% of total expenses, primarily due to 4-chloroacetoacetate ethyl ester.
Table 2: Economic Comparison of Solvents
| Solvent | Cost per Liter | Yield Impact | Environmental Score |
|---|---|---|---|
| Acetonitrile | $18 | +12% | Moderate |
| DMF | $22 | -15% | Poor |
| Ethanol | $14 | -28% | Excellent |
Q & A
Basic: What are the established synthetic routes for 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation: The triazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of aminotriazole derivatives with β-diketones or β-ketoesters under acidic or solvent-free conditions. For example, molten-state TMDP (trimethylenedipiperidine) has been used to facilitate cyclization, though its high toxicity necessitates stringent safety protocols .
Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution at position 7 of the triazolo-pyrimidine core. Solvent systems like ethanol/water (1:1 v/v) are employed to enhance reaction efficiency .
Pyrimidine Functionalization: Ethyl and methyl groups are added to the pyrimidine ring using Grignard reagents or alkylation agents, followed by recrystallization (e.g., ethanol) for purification .
Advanced: How can researchers optimize reaction yields while mitigating toxicity risks in triazolo-pyrimidine synthesis?
Methodological Answer:
- Reagent Substitution: Replace toxic reagents like TMDP with safer alternatives (e.g., morpholine derivatives) to reduce hazardous byproducts. Piperidine-based reagents should be avoided due to regulatory restrictions in some regions .
- Solvent Engineering: Use mixed solvents (e.g., ethanol/water) to improve solubility and reaction kinetics, as demonstrated in the synthesis of ethyl 5-amino-7-(4-phenyl)-triazolo-pyrimidine derivatives .
- In Situ Monitoring: Employ techniques like TLC or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and piperazine connectivity. For instance, the methyl groups at positions 5 and 6 on the triazolo-pyrimidine core show distinct singlet peaks at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 412.23 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolves conformational details of the piperazine-pyrimidine linkage .
Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., piperazine ring puckering) that cause signal splitting .
- Isotopic Labeling: Use ¹⁵N-labeled precursors to trace nitrogen environments in the triazole and pyrimidine rings .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Antimicrobial Potential: The triazolo-pyrimidine core and piperazine moiety are associated with inhibition of bacterial dihydrofolate reductase (DHFR), as seen in analogs like 2-(difluoromethyl)-6-methyl-triazolo-pyrimidine .
- Kinase Inhibition: The ethyl and methyl substituents may enhance binding to ATP pockets in kinases, similar to pyrazolo-pyrimidine derivatives targeting cancer pathways .
Advanced: How can structure-activity relationships (SAR) be explored to enhance target selectivity?
Methodological Answer:
- Substituent Scanning: Systematically replace the ethyl/methyl groups with halogens (e.g., Cl, F) or bulkier alkyl chains to assess steric and electronic effects on binding .
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., DHFR or kinases). For example, the piperazine linker’s flexibility may improve docking into hydrophobic pockets .
- Enzymatic Assays: Compare IC₅₀ values against related enzymes (e.g., DHFR vs. thymidylate synthase) to quantify selectivity .
Basic: What strategies are recommended for improving solubility in biological assays?
Methodological Answer:
- Salt Formation: Convert the free base to hydrochloride or citrate salts via acid-base reactions in ethanol/acetone mixtures .
- Co-Solvent Systems: Use DMSO/PBS (≤10% v/v) for in vitro studies, ensuring compatibility with assay protocols .
- Micellar Encapsulation: Employ surfactants like Tween-80 to enhance aqueous dispersion without altering bioactivity .
Advanced: How can researchers design stability studies under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
- Light Sensitivity Testing: Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced decomposition .
- Metabolite Profiling: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS to predict in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
